molecular formula C11H16FNO2 B3172259 5-Fluoro-2-(2-propoxyethoxy)aniline CAS No. 946716-81-0

5-Fluoro-2-(2-propoxyethoxy)aniline

Cat. No.: B3172259
CAS No.: 946716-81-0
M. Wt: 213.25 g/mol
InChI Key: VDQFENSJECUEHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-propoxyethoxy)aniline: is a chemical compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . This compound is notable for its unique chemical structure, which includes a fluorine atom, an aniline group, and a propoxyethoxy substituent. It has gained attention in various fields of research due to its potential biological activity and applications in proteomics research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-propoxyethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-propoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-2-(2-propoxyethoxy)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

    2-Fluoroaniline: Similar in structure but lacks the propoxyethoxy substituent.

    5-Fluoro-2-methoxyaniline: Contains a methoxy group instead of the propoxyethoxy group.

    5-Fluoro-2-ethoxyaniline: Features an ethoxy group instead of the propoxyethoxy group.

Uniqueness: 5-Fluoro-2-(2-propoxyethoxy)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxyethoxy group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

5-fluoro-2-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFENSJECUEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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